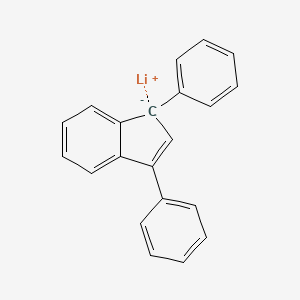

lithium;1,3-diphenylinden-1-ide

Description

Lithium 1,3-diphenylinden-1-ide is an organometallic compound featuring a lithium cation paired with a 1,3-diphenylindenide anion. The indenide core is a bicyclic aromatic system (C₉H₇⁻) substituted with two phenyl groups at the 1- and 3-positions. This structure enhances electron delocalization and steric bulk compared to simpler indenyl lithium salts like lithium 1H-inden-1-ide (C₉H₇Li, average mass 122.096 g/mol) . The phenyl substituents likely improve stability and modify reactivity in coordination chemistry, making it valuable for catalytic and synthetic applications.

Properties

CAS No. |

83425-94-9 |

|---|---|

Molecular Formula |

C21H15Li |

Molecular Weight |

274.3 g/mol |

IUPAC Name |

lithium;1,3-diphenylinden-1-ide |

InChI |

InChI=1S/C21H15.Li/c1-3-9-16(10-4-1)20-15-21(17-11-5-2-6-12-17)19-14-8-7-13-18(19)20;/h1-15H;/q-1;+1 |

InChI Key |

CXUWTKUGMLQJOY-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C1=CC=C(C=C1)[C-]2C=C(C3=CC=CC=C23)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lithium;1,3-diphenylinden-1-ide typically involves the reaction of 1,3-diphenylindene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The solvent of choice is often tetrahydrofuran (THF) due to its ability to stabilize the organolithium compound .

Industrial Production Methods

While specific industrial production methods for lithium;1,3-diphenylinden-1-ide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

Lithium;1,3-diphenylinden-1-ide can undergo various types of chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form corresponding oxides.

Reduction: Can be reduced under specific conditions to yield different products.

Substitution: Participates in nucleophilic substitution reactions where the lithium atom is replaced by another metal or group.

Common Reagents and Conditions

Common reagents used in reactions with lithium;1,3-diphenylinden-1-ide include halogens, acids, and other electrophiles. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield lithium oxides, while substitution reactions can produce a variety of organometallic compounds.

Scientific Research Applications

Lithium;1,3-diphenylinden-1-ide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce the 1,3-diphenylinden-1-ide moiety into target molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of lithium;1,3-diphenylinden-1-ide involves its ability to act as a nucleophile, attacking electrophilic centers in target molecules. The lithium atom plays a crucial role in stabilizing the intermediate species formed during these reactions. The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Lithium 1H-Inden-1-ide

Structural Differences :

- Lithium 1H-inden-1-ide (C₉H₇Li) lacks phenyl substituents, resulting in a smaller molecular mass (122.096 g/mol) and reduced steric hindrance .

- Lithium 1,3-diphenylinden-1-ide incorporates phenyl groups, increasing molecular mass (estimated ~270–300 g/mol) and steric bulk, which may hinder ligand exchange reactions but enhance thermal stability.

Reactivity :

- The absence of phenyl groups in lithium 1H-inden-1-ide likely makes it more reactive in nucleophilic substitutions or coordination to transition metals.

- The diphenyl derivative’s bulky substituents may slow reaction kinetics but improve selectivity in catalytic processes.

3-Chloro-N-Phenyl-Phthalimide

Structural and Electronic Contrasts :

- 3-Chloro-N-phenyl-phthalimide (C₁₄H₈ClNO₂) is a covalent isoindoline derivative with a chlorine substituent and phenyl group . Unlike the ionic lithium indenide, it is neutral and exhibits distinct solubility (likely polar aprotic solvent-friendly).

- The lithium compound’s anionic charge enables strong coordination to metals, whereas the phthalimide’s electron-withdrawing groups favor electrophilic aromatic substitution.

Lithium 1,1,3,3-Tetraphenyltriphosphin-2-ide

Ligand Type and Coordination :

- Lithium 1,1,3,3-tetraphenyltriphosphin-2-ide contains phosphorus-based ligands, offering softer donor properties compared to the aromatic indenide system .

- The indenide’s π-system allows for η⁵-coordination to metals, whereas phosphine ligands typically bind via σ-donation.

Steric and Electronic Effects :

- Both compounds feature phenyl groups, but the triphosphin-2-ide’s multi-dentate structure may enable chelation, contrasting with the monodentate indenide.

Diphenylamine Analogs

Aromatic Substituent Effects :

- Diphenylamine derivatives (e.g., tofenamic acid) share the diphenyl motif but lack the bicyclic indenide core . Their neutral, planar structures favor interactions with biological targets (e.g., enzymes), unlike the ionic lithium indenide.

Data Tables

Table 1: Molecular Properties of Selected Compounds

*Estimated based on structural analogs.

Table 2: Application Comparison

Key Research Findings

- Steric Effects : Bulky phenyl groups in lithium 1,3-diphenylinden-1-ide likely reduce unwanted side reactions in catalytic cycles compared to simpler indenides .

- Contrast with Phosphine Ligands : While phosphorus-based ligands (e.g., triphosphin-2-ide) offer flexible coordination modes, indenides provide rigid, π-conjugated frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.